molecular formula C8H5BrN2O2 B255919 (6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one

(6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B255919
M. Wt: 241.04 g/mol
InChI Key: CRFYPLXIBXGWFQ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BODIPY (boron-dipyrromethene) and is widely used in fluorescence imaging, bioimaging, and chemical sensing.

Mechanism of Action

The mechanism of action of BODIPY is based on its ability to absorb light and emit it at a longer wavelength. This process is known as fluorescence. BODIPY has a high quantum yield, which means that it emits a large number of photons upon excitation. This property makes it an excellent candidate for fluorescence imaging.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and does not interfere with cellular processes. It is rapidly taken up by cells and can be used to label specific structures such as organelles, proteins, and lipids. BODIPY-based probes have been used to study cellular processes such as endocytosis, membrane trafficking, and autophagy.

Advantages and Limitations for Lab Experiments

One of the main advantages of BODIPY is its high photostability, which allows for long-term imaging experiments. It also has a high quantum yield, which means that it emits a large number of photons, making it an excellent candidate for fluorescence imaging. However, one of the limitations of BODIPY is its sensitivity to pH, which can affect its fluorescence properties.

Future Directions

BODIPY has a wide range of potential applications in various fields. In the future, BODIPY-based probes could be used to study complex biological processes such as protein folding and protein-protein interactions. BODIPY could also be used in drug discovery, as it can be used to label specific targets such as receptors and enzymes. Additionally, BODIPY-based sensors could be developed for environmental monitoring and chemical sensing.
Conclusion:
In conclusion, (6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one, or BODIPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BODIPY is widely used as a fluorescent probe for bioimaging, and it has minimal toxicity and does not interfere with cellular processes. BODIPY has a wide range of potential applications in the future, and it could be used to study complex biological processes, drug discovery, and environmental monitoring.

Synthesis Methods

The synthesis of (6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one involves the reaction between 4-bromo-2,6-dimethylphenol and 3H-1,3,4-oxadiazole-2-thione in the presence of a base. The reaction yields the intermediate compound, which is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid to form the final product.

Scientific Research Applications

BODIPY has a wide range of applications in scientific research. It is widely used as a fluorescent probe for bioimaging, as it has a high quantum yield and excellent photostability. BODIPY-based probes have been used to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling.

properties

Product Name

(6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

(6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-11-10-4-13-8/h1-4,11H/b8-6-

InChI Key

CRFYPLXIBXGWFQ-VURMDHGXSA-N

Isomeric SMILES

C1=CC(=O)/C(=C\2/NN=CO2)/C=C1Br

SMILES

C1=CC(=O)C(=C2NN=CO2)C=C1Br

Canonical SMILES

C1=CC(=O)C(=C2NN=CO2)C=C1Br

Origin of Product

United States

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